molecular formula C10H12N4O2S2 B14788132 4-Hydrazinyl-N-(4-methylthiazol-2-yl)benzenesulfonamide

4-Hydrazinyl-N-(4-methylthiazol-2-yl)benzenesulfonamide

Cat. No.: B14788132
M. Wt: 284.4 g/mol
InChI Key: LKOAXPJVUSQDIL-UHFFFAOYSA-N
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Description

4-Hydrazinyl-N-(4-methylthiazol-2-yl)benzenesulfonamide is a compound that features a hydrazine group, a thiazole ring, and a benzenesulfonamide moiety

Preparation Methods

The synthesis of 4-Hydrazinyl-N-(4-methylthiazol-2-yl)benzenesulfonamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of thiourea with α-haloketones in the presence of a base.

    Attachment of the Benzenesulfonamide Group: The benzenesulfonamide moiety can be introduced via sulfonation reactions, where a benzene derivative is treated with sulfonating agents like chlorosulfonic acid.

    Introduction of the Hydrazine Group: The hydrazine group can be added through the reaction of the intermediate compound with hydrazine hydrate under controlled conditions.

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

4-Hydrazinyl-N-(4-methylthiazol-2-yl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the sulfonamide group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazine group can be replaced by other nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon for hydrogenation reactions .

Scientific Research Applications

4-Hydrazinyl-N-(4-methylthiazol-2-yl)benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Biology: The compound is studied for its interactions with biological molecules and its effects on cellular pathways.

    Industry: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Research has shown that derivatives of this compound exhibit significant antibacterial activity, making it a promising candidate for the development of new antibiotics .

Mechanism of Action

The mechanism of action of 4-Hydrazinyl-N-(4-methylthiazol-2-yl)benzenesulfonamide involves its interaction with specific molecular targets in biological systems. The compound can inhibit the activity of certain enzymes or disrupt cellular processes by binding to key proteins. For example, it may inhibit bacterial cell wall synthesis or interfere with DNA replication in cancer cells .

Comparison with Similar Compounds

Similar compounds to 4-Hydrazinyl-N-(4-methylthiazol-2-yl)benzenesulfonamide include:

    Sulfathiazole: An antimicrobial drug with a thiazole ring and a sulfonamide group.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal drug with a thiazole ring.

Compared to these compounds, this compound is unique due to the presence of the hydrazine group, which imparts distinct chemical reactivity and biological activity .

Properties

Molecular Formula

C10H12N4O2S2

Molecular Weight

284.4 g/mol

IUPAC Name

4-hydrazinyl-N-(4-methyl-1,3-thiazol-2-yl)benzenesulfonamide

InChI

InChI=1S/C10H12N4O2S2/c1-7-6-17-10(12-7)14-18(15,16)9-4-2-8(13-11)3-5-9/h2-6,13H,11H2,1H3,(H,12,14)

InChI Key

LKOAXPJVUSQDIL-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NN

Origin of Product

United States

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